An In-depth Technical Guide to (S)-(-)-1,1,1-Trifluorononan-2-ol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-(-)-1,1,1-Trifluorononan-2-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Chiral Alcohols
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone for innovation. Fluorinated chiral alcohols, in particular, represent a class of compounds with immense potential, offering a unique confluence of stereochemical complexity and modulated physicochemical properties.[1] The introduction of a trifluoromethyl group, as seen in (S)-(-)-1,1,1-Trifluorononan-2-ol, can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. This guide provides a comprehensive technical overview of (S)-(-)-1,1,1-Trifluorononan-2-ol, a valuable chiral building block for the synthesis of advanced pharmaceutical intermediates and novel materials.
Physicochemical and Structural Characteristics
(S)-(-)-1,1,1-Trifluorononan-2-ol is a chiral secondary alcohol featuring a trifluoromethyl group at the C1 position and a hydroxyl group on the stereogenic C2 carbon of a nonane backbone. This distinct architecture imparts a unique set of properties that are highly advantageous in drug design and asymmetric synthesis.
The powerful electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the adjacent hydroxyl proton when compared to its non-fluorinated counterpart, nonan-2-ol. This electronic perturbation affects its reactivity and enhances its capacity for hydrogen bonding, a critical interaction in molecular recognition and catalysis.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₇F₃O | [3] |
| Molecular Weight | 198.23 g/mol | [3] |
| CAS Number | 147991-84-2 | [3] |
| Appearance | Predicted: Colorless Liquid | N/A |
| Boiling Point | Predicted: Higher than 1,1,1-trifluoro-2-propanol (81-82 °C) due to increased chain length. | N/A |
| Density | Predicted: Slightly less than 1,1,1-trifluoro-2-propanol (1.259 g/mL at 25 °C) due to the larger alkyl chain. | N/A |
| Purity | ≥98% | [3] |
Enantioselective Synthesis: A Protocol for High-Purity (S)-(-)-1,1,1-Trifluorononan-2-ol
The synthesis of enantiomerically pure chiral alcohols is a pivotal step in the development of many pharmaceuticals. The Corey-Bakshi-Shibata (CBS) reduction offers a robust and highly enantioselective method for the reduction of prochiral ketones to their corresponding chiral alcohols.[4][5][6] This protocol details the synthesis of (S)-(-)-1,1,1-Trifluorononan-2-ol from its precursor, 1,1,1-Trifluorononan-2-one.
Synthesis of the Precursor: 1,1,1-Trifluorononan-2-one
The synthesis of the ketone precursor can be achieved through various methods. One common approach involves the reaction of a Grignard reagent with a trifluoroacetylating agent.
Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Protocol
This protocol employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the ketone reduction by borane. The (S)-CBS catalyst is utilized to yield the desired (S)-alcohol.
Reaction:
1,1,1-Trifluorononan-2-one → (S)-(-)-1,1,1-Trifluorononan-2-ol
Materials:
-
1,1,1-Trifluorononan-2-one
-
(S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere, a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF is cooled to -20 °C in a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Borane Addition: Borane-dimethyl sulfide complex (1.1 eq) is added dropwise to the catalyst solution while maintaining the temperature at -20 °C. The mixture is stirred for 15 minutes.
-
Substrate Addition: A solution of 1,1,1-Trifluorononan-2-one (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed -15 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at -20 °C.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then poured into a saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (S)-(-)-1,1,1-Trifluorononan-2-ol.
Workflow Diagram:
Caption: Enantioselective synthesis workflow.
Spectroscopic and Analytical Characterization
Due to the absence of publicly available experimental spectra for (S)-(-)-1,1,1-Trifluorononan-2-ol, the following analysis is based on predicted data and comparison with the known spectra of its shorter-chain analog, 1,1,1-trifluoro-2-propanol.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the protons of the nonyl chain.
-
-CH(OH)-: A multiplet around 3.8-4.2 ppm, split by the adjacent -CH₂- protons and the three fluorine atoms.
-
-CH₂- (adjacent to the chiral center): A complex multiplet due to diastereotopicity and coupling to the -CH(OH)- proton.
-
Alkyl Chain Protons (-CH₂-)₆: A series of multiplets between 1.2-1.6 ppm.
-
Terminal -CH₃: A triplet around 0.9 ppm.
-
-OH: A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be influenced by the strong electron-withdrawing effect of the trifluoromethyl group.
-
-CF₃: A quartet around 125 ppm due to coupling with the three fluorine atoms.
-
-CH(OH)-: A quartet around 70-75 ppm due to coupling with the fluorine atoms.
-
Alkyl Chain Carbons: A series of signals in the aliphatic region (20-40 ppm).
¹⁹F NMR Spectroscopy (Predicted)
The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
-
-CF₃: A doublet around -77 to -79 ppm (relative to CFCl₃), split by the proton on the adjacent carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and alkyl groups.
-
O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aliphatic): Multiple sharp bands between 2850-3000 cm⁻¹.
-
C-F stretch: Strong, sharp bands in the region of 1100-1300 cm⁻¹.
-
C-O stretch: A band in the region of 1050-1150 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry is expected to show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern would likely involve the loss of small neutral molecules and characteristic fragments resulting from the cleavage of the carbon-carbon bonds.
Applications in Drug Development and Beyond
The unique properties of (S)-(-)-1,1,1-Trifluorononan-2-ol make it a highly valuable building block in several areas of chemical research and development:
-
Pharmaceutical Synthesis: As a chiral intermediate, it can be incorporated into complex molecules to enhance their therapeutic properties. The trifluoromethyl group can improve metabolic stability by blocking sites of oxidation, and the chiral center is crucial for specific interactions with biological targets.
-
Asymmetric Synthesis: It can serve as a chiral auxiliary or a starting material for the synthesis of other enantiomerically pure compounds.
-
Materials Science: The introduction of the fluorinated moiety can be used to tune the properties of polymers and liquid crystals.[2]
Safety and Handling
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(S)-(-)-1,1,1-Trifluorononan-2-ol stands as a testament to the power of fluorine chemistry in creating high-value molecules for advanced applications. Its unique combination of chirality and the presence of a trifluoromethyl group provides a powerful tool for researchers in drug discovery and materials science. The reliable and enantioselective synthesis of this compound, achievable through methods like the Corey-Bakshi-Shibata reduction, opens the door to the exploration of novel chemical entities with enhanced properties. As the demand for more sophisticated and effective pharmaceuticals and materials continues to grow, the importance of chiral fluorinated building blocks like (S)-(-)-1,1,1-Trifluorononan-2-ol is set to increase significantly.
References
-
Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]
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Chem-Station. Corey-Bakshi-Shibata (CBS) Reduction. [Link][5]
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Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
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ACD/Labs. NMR Predictor. [Link]
- Google Patents. (2000). Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
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ResearchGate. Background on synthesis of 1,1,1‐trifluoro‐2,5‐diketones and their derivatives. [Link]
- Google Patents. (2012). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.
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PubChem. 1,1,1-Trifluorononan-2-one. [Link]
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Chemaxon. NMR Predictor - Documentation. [Link]
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Halocarbon Life Sciences. (2015). SDS – SAFETY DATA SHEET: TRIFLUOROETHANOL. [Link][11]
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YouTube. (2019). Using NMR Predictors to Calculate 1D and 2D NMR Spectra. [Link]
-
Cheminfo. Simulate and predict NMR spectra. [Link]
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